molecular formula C14H18O4 B8585977 7-(Benzyloxy)-7-oxoheptanoic acid

7-(Benzyloxy)-7-oxoheptanoic acid

Cat. No.: B8585977
M. Wt: 250.29 g/mol
InChI Key: DSNSGORUIGFBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Benzyloxy)-7-oxoheptanoic acid is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

7-oxo-7-phenylmethoxyheptanoic acid

InChI

InChI=1S/C14H18O4/c15-13(16)9-5-2-6-10-14(17)18-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)

InChI Key

DSNSGORUIGFBDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pimelic acid monobenzyl ester was prepared according to an adaptation of the method of Hassner et al, Tetrahedron Letters No. 46, 4475 (1970); it boils at 205° C. (1.5 torr). This material was converted to benzyl 6-chloroformylcaproate according to the above methods and 5.25 g of the latter compound was stirred with 0.59 g of paraformaldehyde and several mg of fused zinc chloride and heated to 120° C. in an oil bath. After the paraformaldehyde was consumed (about 11/2 hrs), the mixture was cooled, giving 5.73 g of multi-component product. Purification of 3.85 g of this crude product was achieved on a 180 g (2.9×61 cm) column of Silica Gel 60, prepared in a solvent of toluene/chloroform 9:1. The column was run at the flow rate of 1.8 ml/min. and 20 ml fractions were collected. The column was eluted first with 3 liters of toluene/chloroform 9:1, secondly with 3 liters of a 8.5:1.5 mixture of these solvents and finally with 1 liter of toluene containing 15% of chloroform and 7.5% of ethyl acetate. The various fractions were analyzed and combined where appropriate to produce 1.00 g of an oil identified as benzyl chloromethyl pimelate; ir 1765 and 1735 cm-1 ; pmr δ 7.34, 5.68, 5.11, 2.25-2.50 and 1.1-1.9 ppm.
Name
benzyl 6-chloroformylcaproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
latter compound
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
0.59 g
Type
reactant
Reaction Step Three
[Compound]
Name
fused zinc chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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